molecular formula C16H18N4O4S B3017948 Ethyl 7-(3,4-dihydroxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 941897-14-9

Ethyl 7-(3,4-dihydroxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B3017948
CAS No.: 941897-14-9
M. Wt: 362.4
InChI Key: VDNXOUHMGHREFN-UHFFFAOYSA-N
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Description

Ethyl 7-(3,4-dihydroxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C16H18N4O4S and its molecular weight is 362.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Ethyl 7-(3,4-dihydroxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and its structural analogs have been synthesized and evaluated for their potential in various biological and chemical applications. A significant focus has been on their tuberculostatic activity, where structural analogs of this compound have been created and tested for their effectiveness against tuberculosis. These compounds were synthesized using three-component condensations, revealing a detailed analysis of structure-activity relationships (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).

Additionally, the antimicrobial properties of related compounds have been explored, showing effectiveness against various strains of bacteria and fungi. This suggests a potential for these compounds to be used in developing new antimicrobial agents. The research indicates that modifications to the chemical structure can lead to significant changes in biological activity, highlighting the importance of these compounds in the development of new pharmaceuticals (Youssef, Abbady, Ahmed, & Omar, 2011).

Chemical Transformations and Synthesis Methods

The compound and its derivatives have also been studied for their chemical properties and transformation capabilities. For instance, research into the rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines induced by C=N bond reduction has provided insights into the chemical behavior and potential synthetic applications of these molecules. Such studies are crucial for understanding the mechanisms underlying these transformations and for exploring new synthetic pathways (Lashmanova, Agarkov, Rybakov, & Shiryaev, 2019).

Moreover, innovative synthesis methods have been developed to create derivatives of this compound, demonstrating the versatility and potential for these compounds in chemical research. These methods emphasize eco-friendly approaches and the use of green chemistry principles, further enhancing the value of this compound in scientific research (Khaligh, Mihankhah, Titinchi, Shahnavaz, & Johan, 2020).

Mechanism of Action

The mechanism of action for this series of triazolopyrimidines was shown to be unique in that they promoted tubulin polymerization in vitro, but did not bind competitively with paclitaxel .

Future Directions

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold has found numerous applications in medicinal chemistry . Future research may focus on further optimizing these compounds for increased biological activity while maintaining favorable physicochemical properties . Another potential area of research could be the development of lead compounds for gastric cancer therapy via the mitochondria pathway .

Properties

IUPAC Name

ethyl 7-(3,4-dihydroxyphenyl)-5-methyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S/c1-4-24-14(23)12-8(2)17-15-18-16(25-3)19-20(15)13(12)9-5-6-10(21)11(22)7-9/h5-7,13,21-22H,4H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNXOUHMGHREFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=NC(=NN2C1C3=CC(=C(C=C3)O)O)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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